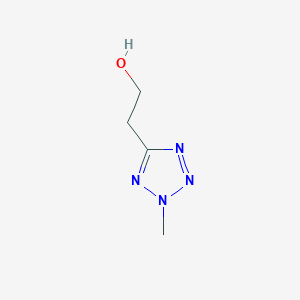aminehydrochloride](/img/structure/B13621268.png)
[(2-Methoxynaphthalen-1-yl)methyl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxynaphthalen-1-yl)methylamine hydrochloride is a chemical compound with the molecular formula C13H16ClNO. This compound is known for its unique structure, which includes a methoxynaphthalene moiety attached to a methylamine group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxynaphthalen-1-yl)methylamine hydrochloride typically involves the reaction of 2-methoxynaphthalene with methylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of (2-Methoxynaphthalen-1-yl)methylamine hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxynaphthalen-1-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
(2-Methoxynaphthalen-1-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methoxynaphthalen-1-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxynaphthalene moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: A related compound with similar structural features but lacking the methylamine group.
Naphthalen-1-ylmethylamine: Similar to (2-Methoxynaphthalen-1-yl)methylamine hydrochloride but without the methoxy group.
Uniqueness
(2-Methoxynaphthalen-1-yl)methylamine hydrochloride is unique due to the presence of both the methoxynaphthalene and methylamine groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds .
Properties
Molecular Formula |
C13H16ClNO |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H15NO.ClH/c1-14-9-12-11-6-4-3-5-10(11)7-8-13(12)15-2;/h3-8,14H,9H2,1-2H3;1H |
InChI Key |
XRVYOSMWYIYZJA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC2=CC=CC=C21)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)





![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)




